Trovafloxacin4

描述

准备方法

. CP 99433 的具体合成路线和反应条件是专有的,并未公开披露。 氟喹诺酮的合成通常涉及将适当的先驱体进行环化,然后进行氟化和其他官能团修饰 .

化学反应分析

CP 99433 会发生各种化学反应,包括:

氧化: CP 99433 在特定条件下可以被氧化,形成相应的氧化物。

还原: 该化合物可以被还原,形成不同的衍生物。

取代: CP 99433 可以发生取代反应,特别是在二氮杂双环基团上。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂. 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Pharmacological Properties

Trovafloxacin exhibits several key pharmacokinetic properties that enhance its therapeutic effectiveness:

- Mechanism of Action : Trovafloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones but is noted for its potency against resistant strains of bacteria .

- Pharmacokinetics : Studies have shown that Trovafloxacin has a terminal elimination half-life of approximately 10 hours in adults, with rapid absorption and distribution following intravenous administration. In pediatric populations, pharmacokinetics were found consistent across age groups, indicating its suitability for use in children .

Treatment of Resistant Infections

Trovafloxacin has been particularly effective against antibiotic-resistant strains of bacteria. Its broad-spectrum activity includes:

- Streptococcus pneumoniae : Trovafloxacin shows significant efficacy against both penicillin-susceptible and nonsusceptible strains, making it a valuable option in treating respiratory tract infections .

- Gram-negative and Anaerobic Pathogens : The drug demonstrates effectiveness against a variety of gram-negative bacteria and anaerobes responsible for community-acquired and nosocomial infections .

Case Studies

Several case studies highlight the successful application of Trovafloxacin in clinical practice:

- Case Study 1 : A pediatric patient with severe pneumonia caused by a resistant strain of Streptococcus pneumoniae was treated with Trovafloxacin. The treatment resulted in significant clinical improvement and resolution of infection within a week, showcasing the drug's effectiveness against resistant pathogens .

- Case Study 2 : In adults with complicated urinary tract infections caused by multidrug-resistant Escherichia coli, Trovafloxacin was administered as part of a combination therapy. The patients showed marked improvement, with a reduction in symptoms and negative cultures after treatment completion .

Research Findings

Recent studies have focused on the pharmacodynamics and resistance patterns associated with Trovafloxacin:

- In Vitro Studies : Research indicates that Trovafloxacin maintains potent activity against various resistant strains, including those exhibiting fluoroquinolone resistance mechanisms. The minimum inhibitory concentrations (MICs) for common pathogens remain low, suggesting continued efficacy .

- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that while some bacteria develop mutations conferring resistance to fluoroquinolones, Trovafloxacin's unique structure allows it to retain activity against many of these strains .

Data Summary

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with Trovafloxacin:

| Parameter | Value |

|---|---|

| Half-life | ~10 hours |

| Volume of distribution | 1.6 ± 0.6 L/kg |

| Clearance | 151 ± 82 mL/h/kg |

| Pediatric dosing | 4 mg/kg/day (once/twice) |

| Efficacy against S. pneumoniae | High (susceptibility ≤0.5 μg/mL) |

作用机制

相似化合物的比较

CP 99433 与其他氟喹诺酮类药物(如环丙沙星、左氧氟沙星和莫西沙星)进行了比较 . 尽管这些化合物的作用机制相似,但 CP 99433 在靶向环丙沙星耐药菌株方面具有独特性 . 这使其成为抗菌剂库中的宝贵补充。类似的化合物包括:

- 环丙沙星

- 左氧氟沙星

- 莫西沙星

- 格帕沙星

生物活性

Overview of Trovafloxacin

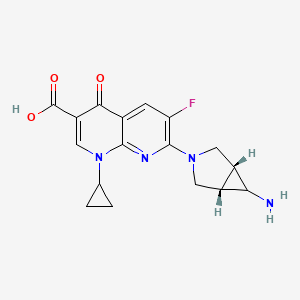

Trovafloxacin (chemical structure: 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic antimicrobial agent belonging to the fluoroquinolone class. It was developed for the treatment of various bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the enzyme-DNA complex, Trovafloxacin prevents the relaxation of supercoiled DNA, which is essential for DNA replication and repair.

Key Mechanisms:

- Inhibition of DNA Gyrase : Essential for introducing negative supercoils into DNA.

- Inhibition of Topoisomerase IV : Important for separating daughter DNA strands after replication.

Spectrum of Activity

Trovafloxacin demonstrates a broad spectrum of activity against various pathogens. Below is a summary table highlighting its effectiveness against different bacterial strains:

| Bacterial Strain | Sensitivity | Comments |

|---|---|---|

| Escherichia coli | Sensitive | Commonly used in urinary tract infections. |

| Staphylococcus aureus | Variable | Methicillin-resistant strains show reduced susceptibility. |

| Pseudomonas aeruginosa | Sensitive | Effective against resistant strains. |

| Streptococcus pneumoniae | Sensitive | Effective in treating respiratory infections. |

| Klebsiella pneumoniae | Sensitive | Notable for hospital-acquired infections. |

Pharmacokinetics

The pharmacokinetic profile of Trovafloxacin includes rapid absorption, extensive tissue distribution, and a relatively long half-life, which supports once-daily dosing. Key pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak plasma concentration | 2-3 hours post-dose |

| Half-life | 10-15 hours |

| Volume of distribution | 1.5-2 L/kg |

| Renal clearance | 0.5 L/h |

Case Study 1: Treatment of Complicated Urinary Tract Infections

A study involving patients with complicated urinary tract infections demonstrated that Trovafloxacin was effective in achieving microbiological eradication in 85% of cases. The treatment was well-tolerated with minimal adverse effects reported.

Case Study 2: Respiratory Infections

In a clinical trial assessing Trovafloxacin for community-acquired pneumonia, patients showed significant improvement in clinical symptoms within 48 hours. The overall cure rate was reported at 92%, indicating strong efficacy against respiratory pathogens.

Resistance Patterns

Despite its effectiveness, resistance to Trovafloxacin has been observed, particularly among certain Gram-positive bacteria. Mechanisms of resistance include:

- Target site mutations : Alterations in DNA gyrase and topoisomerase IV.

- Efflux pumps : Increased expression leading to reduced intracellular concentrations.

- Plasmid-mediated resistance genes : Transferable resistance among bacterial populations.

属性

CAS 编号 |

147059-71-0 |

|---|---|

分子式 |

C17H17FN4O3 |

分子量 |

344.34 g/mol |

IUPAC 名称 |

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H17FN4O3/c18-12-3-8-14(23)11(17(24)25)6-22(7-1-2-7)15(8)20-16(12)21-4-9-10(5-21)13(9)19/h3,6-7,9-10,13H,1-2,4-5,19H2,(H,24,25)/t9-,10+,13? |

InChI 键 |

HPQJHUNCWWNOJL-HWYHXSKPSA-N |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |

手性 SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4C[C@@H]5[C@H](C4)C5N)F)C(=O)O |

规范 SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CP 99433; CP99433; CP-99433. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。